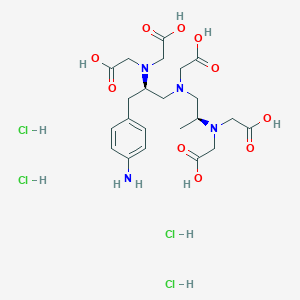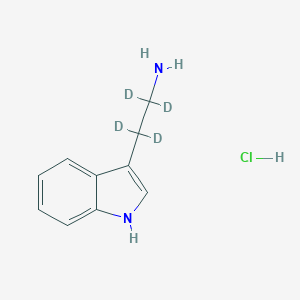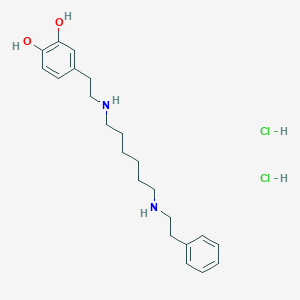
1-(4-Aminobenzyl)-4-methyl-dtpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminobenzyl)-4-methyl-dtpa, also known as MeDTPA or methyl-DTPA, is a chelating agent used in various scientific research applications. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is used to chelate metal ions such as gadolinium, copper, and zinc. The chelating properties of MeDTPA make it a valuable tool in various fields of research, including medical imaging, environmental science, and biochemistry.
Mécanisme D'action
1-(4-Aminobenzyl)-4-methyl-dtpa works by forming a complex with metal ions, which prevents them from interacting with other molecules in the body. This complex is then excreted from the body through the kidneys. In medical imaging, 1-(4-Aminobenzyl)-4-methyl-dtpa binds to gadolinium ions, which enhances the contrast of MRI images. In biochemistry research, 1-(4-Aminobenzyl)-4-methyl-dtpa is used to study the binding properties of metal ions to proteins and enzymes.
Effets Biochimiques Et Physiologiques
1-(4-Aminobenzyl)-4-methyl-dtpa is generally considered to be safe and well-tolerated in humans. It is excreted from the body through the kidneys and does not accumulate in tissues. However, in rare cases, 1-(4-Aminobenzyl)-4-methyl-dtpa can cause allergic reactions or nephrogenic systemic fibrosis (NSF) in patients with impaired kidney function. NSF is a rare but serious condition that causes thickening and hardening of the skin and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Aminobenzyl)-4-methyl-dtpa has several advantages as a chelating agent in lab experiments. It has a high affinity for metal ions and can be used to selectively chelate specific ions. 1-(4-Aminobenzyl)-4-methyl-dtpa is also water-soluble, which makes it easy to use in aqueous solutions. However, 1-(4-Aminobenzyl)-4-methyl-dtpa has some limitations as well. It can be expensive and difficult to synthesize, and it may not be effective for chelating certain metal ions.
Orientations Futures
There are several future directions for research involving 1-(4-Aminobenzyl)-4-methyl-dtpa. One area of research is the development of new chelating agents with improved properties, such as higher selectivity or lower toxicity. Another area of research is the use of 1-(4-Aminobenzyl)-4-methyl-dtpa in targeted drug delivery, where it can be used to chelate metal ions and deliver drugs to specific tissues or cells. Additionally, 1-(4-Aminobenzyl)-4-methyl-dtpa may have potential applications in nanotechnology and materials science, where it can be used to synthesize new materials with unique properties.
Méthodes De Synthèse
1-(4-Aminobenzyl)-4-methyl-dtpa can be synthesized by reacting DTPA with formaldehyde and methylamine. The process involves several steps, including the formation of a Schiff base intermediate and subsequent reduction to form the final product. The synthesis of 1-(4-Aminobenzyl)-4-methyl-dtpa requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
1-(4-Aminobenzyl)-4-methyl-dtpa is commonly used in medical imaging as a contrast agent for magnetic resonance imaging (MRI). The chelating properties of 1-(4-Aminobenzyl)-4-methyl-dtpa allow it to bind to metal ions such as gadolinium, which enhances the contrast of MRI images. 1-(4-Aminobenzyl)-4-methyl-dtpa is also used in environmental science to chelate heavy metal ions in soil and water samples for analysis. Additionally, 1-(4-Aminobenzyl)-4-methyl-dtpa is used in biochemistry research to study the binding properties of metal ions to proteins and enzymes.
Propriétés
Numéro CAS |
132979-67-0 |
|---|---|
Nom du produit |
1-(4-Aminobenzyl)-4-methyl-dtpa |
Formule moléculaire |
C22H36Cl4N4O10 |
Poids moléculaire |
658.3 g/mol |
Nom IUPAC |
2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(2S)-2-[bis(carboxymethyl)amino]propyl]amino]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C22H32N4O10.4ClH/c1-14(25(10-19(29)30)11-20(31)32)7-24(9-18(27)28)8-17(6-15-2-4-16(23)5-3-15)26(12-21(33)34)13-22(35)36;;;;/h2-5,14,17H,6-13,23H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);4*1H/t14-,17+;;;;/m0..../s1 |
Clé InChI |
DJOOTICPUOKBRV-GDNMUNFISA-N |
SMILES isomérique |
C[C@@H](CN(C[C@@H](CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
SMILES canonique |
CC(CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
Autres numéros CAS |
132979-67-0 |
Synonymes |
1-(4-aminobenzyl)-4-methyl-DTPA 1-(4-aminobenzyl)-4-methyl-DTPA tetrahydrochloride, (R*,R*)-(+-) isomer 1-(p-aminobenzyl)-4-methyl-DTPA 1-ABM-DTPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)


